molecular formula C15H13N3OS B2729700 N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide CAS No. 392243-13-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2729700
CAS No.: 392243-13-9
M. Wt: 283.35
InChI Key: QIIWUHVRVDAMKA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiourea

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide stands out due to its unique naphthamide moiety, which enhances its lipophilicity and allows for better cellular uptake. This structural feature also contributes to its higher potency and selectivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-13-17-18-15(20-13)16-14(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWUHVRVDAMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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